![molecular formula C14H21N B13253433 4-(2-Ethylcyclohexyl)aniline](/img/structure/B13253433.png)
4-(2-Ethylcyclohexyl)aniline
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Overview
Description
4-(2-Ethylcyclohexyl)aniline is an organic compound with the molecular formula C14H21N. It is a derivative of aniline, where the aniline ring is substituted with a 2-ethylcyclohexyl group. This compound is primarily used in research and development, particularly in the field of organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Ethylcyclohexyl)aniline typically involves the alkylation of aniline with 2-ethylcyclohexyl halides under basic conditions. The reaction can be catalyzed by palladium or copper catalysts to enhance the yield and selectivity .
Industrial Production Methods: Industrial production of this compound may involve the reduction of nitroarenes followed by alkylation. This method is preferred due to its scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 4-(2-Ethylcyclohexyl)aniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form cyclohexylamines.
Substitution: Electrophilic aromatic substitution reactions can occur, leading to halogenation, nitration, and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Reagents like bromine (Br2) for halogenation and sulfuric acid (H2SO4) for nitration are commonly employed.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of cyclohexylamines.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Dyes and Pigments
4-(2-Ethylcyclohexyl)aniline is used as a precursor in dye synthesis because of its ability to form stable colored compounds.
Pharmaceuticals
This compound is also utilized in pharmaceutical applications.
Comparison with Structurally Similar Compounds
Many compounds share structural similarities with this compound.
Case Studies
While specific case studies directly involving this compound are not available in the provided search results, related case studies involving polymers and aniline derivatives offer insight into potential applications and risk assessments . These include:
- Polycarboxylates, Polyacrylates, and Polymethacrylates: Used in laundry detergents and personal care products. These polymers are data-rich and can be tested for hazard and risk assessment .
- Cationic Polymers: Polyquaternium-6 and Polyquaternium-10 are used in conditioning shampoo and wastewater treatment. They can pose a hazard to aquatic species but tend to sorb to organic matter, mitigating aquatic toxicity .
- Polyolefins: Polypropylene, low-density polyethylene, linear low-density polyethylene, and high-density polyethylene are used as food contact materials and in medical devices .
- BADGE Epoxy Resins: Used in food packaging. Studies address skin and eye irritation, skin sensitization, and aquatic chronic toxicity .
Further Insights
Mechanism of Action
The mechanism of action of 4-(2-Ethylcyclohexyl)aniline involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and functional groups. The exact pathways and targets are still under investigation, but it is known to influence various cellular processes .
Comparison with Similar Compounds
Aniline: The parent compound, simpler in structure and widely used in the chemical industry.
Cyclohexylamine: Similar in structure but lacks the aromatic ring, making it less reactive in certain reactions.
2-Ethylaniline: Similar in structure but lacks the cyclohexyl group, affecting its physical and chemical properties.
Uniqueness: 4-(2-Ethylcyclohexyl)aniline is unique due to the presence of both the cyclohexyl and ethyl groups, which impart distinct steric and electronic effects. These effects influence its reactivity, making it suitable for specific applications in organic synthesis and industrial processes .
Biological Activity
4-(2-Ethylcyclohexyl)aniline, a derivative of aniline, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound's structure, which includes a cyclohexyl moiety, may influence its interactions with biological targets, leading to various pharmacological effects. This article explores the biological activity of this compound through a review of available literature, case studies, and data tables.
- Molecular Formula : C13H19N
- Molecular Weight : 191.3 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The presence of the ethylcyclohexyl group may enhance lipophilicity, facilitating membrane permeability and interaction with lipid bilayers.
Potential Targets:
- Enzymatic Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
- Receptor Modulation : It may interact with various receptors, influencing signaling pathways related to growth and proliferation.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound possesses antimicrobial properties against various bacterial strains.
- Anticancer Potential : Investigations into its anticancer effects have shown promise in inhibiting the proliferation of cancer cell lines.
- Neuroprotective Effects : Some studies indicate potential neuroprotective properties, possibly through antioxidant mechanisms.
Data Table: Biological Activity Overview
Activity Type | Observed Effects | Reference |
---|---|---|
Antimicrobial | Inhibition of bacterial growth | |
Anticancer | Reduced cell viability in cancer lines | |
Neuroprotective | Decreased oxidative stress markers |
Case Study 1: Antimicrobial Efficacy
In a study examining the antimicrobial properties of various aniline derivatives, this compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of standard antibiotics, suggesting its potential as a lead compound for further development.
Case Study 2: Anticancer Activity
A series of experiments conducted on human breast cancer cell lines revealed that this compound inhibited cell proliferation in a dose-dependent manner. The compound induced apoptosis through the activation of caspase pathways, indicating its mechanism as a potential anticancer agent.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological efficacy of this compound. Modifications to the aniline structure can significantly affect its potency and selectivity for biological targets. For instance:
- Altering the substituents on the phenyl ring can enhance receptor binding affinity.
- Modifying the cyclohexane ring can influence lipophilicity and cellular uptake.
Properties
Molecular Formula |
C14H21N |
---|---|
Molecular Weight |
203.32 g/mol |
IUPAC Name |
4-(2-ethylcyclohexyl)aniline |
InChI |
InChI=1S/C14H21N/c1-2-11-5-3-4-6-14(11)12-7-9-13(15)10-8-12/h7-11,14H,2-6,15H2,1H3 |
InChI Key |
HGLBWSPNBZHYDV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCCCC1C2=CC=C(C=C2)N |
Origin of Product |
United States |
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